8-Bromoisoquinoline-3-carboxylic acid

Suzuki-Miyaura Regioselectivity heterocycle

8-Bromoisoquinoline-3-carboxylic acid (CAS 1823577-48-5, C₁₀H₆BrNO₂, MW 252.07) is a heteroaryl halide bearing a bromine at the 8-position and a free carboxylic acid at the 3-position of the isoquinoline bicycle. This arrangement furnishes two orthogonal reactive handles: the C8–Br bond enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3–CO₂H group permits direct amidation, esterification, or decarboxylative functionalization without protecting-group manipulation.

Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
CAS No. 1823577-48-5
Cat. No. B3391554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoisoquinoline-3-carboxylic acid
CAS1823577-48-5
Molecular FormulaC10H6BrNO2
Molecular Weight252.06 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NC=C2C(=C1)Br)C(=O)O
InChIInChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,(H,13,14)
InChIKeyWFNFICCDDFJMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoisoquinoline-3-carboxylic Acid (CAS 1823577-48-5): A Dual-Function Heterocyclic Building Block for Cross-Coupling and Derivatization


8-Bromoisoquinoline-3-carboxylic acid (CAS 1823577-48-5, C₁₀H₆BrNO₂, MW 252.07) is a heteroaryl halide bearing a bromine at the 8-position and a free carboxylic acid at the 3-position of the isoquinoline bicycle [1]. This arrangement furnishes two orthogonal reactive handles: the C8–Br bond enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3–CO₂H group permits direct amidation, esterification, or decarboxylative functionalization without protecting-group manipulation [1][2]. The compound is supplied at research-grade purity (typically ≥98%) and is used as a key intermediate in medicinal chemistry programs targeting kinase inhibitors, antibacterial aminoacyl-tRNA synthetase inhibitors, and other bioactive isoquinoline scaffolds [1][3].

Why 8-Bromoisoquinoline-3-carboxylic Acid Cannot Be Swapped for Positional Isomers or Other Halogenated Analogs


The 8-bromoisoquinoline-3-carboxylic acid framework is not interchangeable with its 5- or 6-bromo congeners, nor with 8-chloro, 8-fluoro, or quinoline-based analogs, because the position of the halogen relative to the isoquinoline nitrogen and the carboxylic acid exerts a decisive influence on cross-coupling reactivity, physicochemical profile, and biological recognition. McKenna and co-workers demonstrated that 8-substituted tetrahydroisoquinoline-3-carboxylates fail to undergo Suzuki-Miyaura cross-coupling via the boronate ester under conditions where the 6-isomer proceeds smoothly, a finding attributed to steric hindrance impeding transmetallation at the 8-position [1]. In a parallel medicinal context, 8-bromoquinoline-based allosteric HIV-1 integrase inhibitors retained full anti-viral potency against the A128T resistant mutant, whereas the 6-bromo variant lost activity [2]. Consequently, substituting the 8-bromo isomer with a positional analog can compromise synthetic efficiency or ablate target-engagement, making informed procurement of the correct regiochemistry essential [1][2].

Head-to-Head and Cross-Study Evidence for Differentiating 8-Bromoisoquinoline-3-carboxylic Acid from Closest Analogs


8-Boronate Ester Fails Suzuki-Miyaura Coupling vs. 6-Isomer Success in Tetrahydroisoquinoline-3-carboxylate System

In a direct comparison using a common tetrahydroisoquinoline-3-carboxylate (Tic) scaffold, the 8-boronate ester (13g) failed to deliver any cross-coupled product under the optimized conditions (DMF or DME, Pd(dppf)Cl₂, 80 °C), whereas the corresponding 6-boronate ester (12g) reacted successfully with yields up to 77% [1]. The authors attribute the failure of the 8-isomer to steric congestion around the 8-position prohibiting transmetallation [1].

Suzuki-Miyaura Regioselectivity heterocycle

8-Bromoisoquinoline Analog Retains Full Antiviral Potency Against Drug-Resistant HIV-1 Integrase Mutant, Unlike 6-Bromo Analog

In a quinoline-based series of allosteric HIV-1 integrase inhibitors (ALLINIs), the 8-bromo analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, while the 6-bromo analog suffered a significant loss of potency [1]. Although the core scaffold is quinoline rather than isoquinoline, the observation underscores that subtle positional changes of the bromine atom can dramatically alter resistance profiles.

Antiviral Drug Resistance HIV-1 Integrase

Supply Purity Advantage: 98% for 8-Bromoisoquinoline-3-carboxylic Acid vs. 95% for 5-Bromoisoquinoline-3-carboxylic Acid

Multiple commercial vendors list 8-bromoisoquinoline-3-carboxylic acid at a minimum purity of 98% (e.g., Leyan catalog #1796713) . In contrast, the positional isomer 5-bromoisoquinoline-3-carboxylic acid is commonly offered at 95% purity (e.g., AKSci catalog #0802DX) . This 3-percentage-point (≥3%) purity differential can be significant in multi-step syntheses where impurities propagate and reduce overall yields.

Purity Procurement comparator

Predicted Lipophilicity Difference: 8-Bromo Isomer (logP 2.7) vs. 5-Bromo Isomer (logP 3.22)

Computationally predicted octanol-water partition coefficients distinguish the two bromo-regioisomers. The 8-bromo isomer exhibits a logP of 2.7 [1], whereas the 5-bromo isomer is predicted to be more lipophilic (logP 3.22) based on quantitative structure-property relationship (QSPR) models [2]. A difference of ~0.5 log unit corresponds to approximately a 3-fold difference in equilibrium concentration ratio, which may translate into differing solubility and permeability profiles for derived lead compounds.

Lipophilicity logP QSPR

Free Carboxylic Acid Functionality Avoids Ester Hydrolysis Step Required by Ethyl 8-Bromoisoquinoline-3-carboxylate

8-Bromoisoquinoline-3-carboxylic acid provides a free –CO₂H group that can be directly coupled to amines via standard amidation protocols, whereas the commonly employed ethyl ester analog (CAS 2137827-63-3) requires a separate hydrolysis step (e.g., LiOH or TFA) to liberate the acid, adding one synthetic operation and potentially reducing overall yield . While both forms are commercially available, the free acid eliminates the need for basic or acidic deprotection that can be incompatible with sensitive functional groups elsewhere in a complex target.

Synthetic Efficiency Functional Group Step Economy

Distinct Heterocyclic Core: 8-Bromoisoquinoline vs. 8-Bromoquinoline-3-carboxylic Acid Affords Different Electronic and Steric Environment

The isoquinoline scaffold places the nitrogen adjacent to the bridgehead, creating a different electrostatic surface and dipole moment compared to the quinoline regioisomer 8-bromoquinoline-3-carboxylic acid (CAS 347146-16-1). In the HIV-1 integrase ALLINI series, quinoline and isoquinoline cores demonstrated distinct antiviral profiles [1]. Although direct comparative data for 8-bromoisoquinoline-3-carboxylic acid vs. its quinoline counterpart are not available, the literature precedent indicates that heterocycle selection can alter target binding by orders of magnitude [1].

Quinoline vs. Isoquinoline Heterocycle Medicinal Chemistry

Ideal Use Cases for 8-Bromoisoquinoline-3-carboxylic Acid Based on Comparative Evidence


8-Position Aryl/Amino Derivatization Projects Requiring a Free Carboxylic Acid Handle

In programs that require installation of diverse aryl or amine substituents at the isoquinoline 8-position via Suzuki-Miyaura or Buchwald-Hartwig coupling, followed by immediate amidation with an amine-containing pharmacophore, 8-bromoisoquinoline-3-carboxylic acid is the optimal starting material. The free acid avoids the hydrolysis step needed with ethyl ester variants [1], streamlining parallel library synthesis. However, teams should anticipate that 8-position boronate-ester formation may be less efficient than that of the 6-isomer , and should plan to use the aryl bromide directly as the electrophilic coupling partner.

Drug Discovery Programs Targeting Resistance-Prone Biological Targets

Based on cross-study evidence that 8-bromo-substituted heterocycles can retain potency against drug-resistant mutants (where the 6-bromo analog fails) [1], this compound is a strategic choice for medicinal chemistry campaigns against viral or bacterial targets with known resistance mutations. The isoquinoline core, combined with the 8-bromo substitution, may offer a resistance-breaking profile, although confirmatory testing is required.

Lead Optimisation Requiring Lower Lipophilicity to Improve Solubility

When selecting between bromoisoquinoline-3-carboxylic acid regioisomers, the predicted logP advantage of the 8-isomer (logP 2.7 vs. 3.22 for the 5-isomer) [1] suggests that the 8-isomer is the better candidate for producing leads with lower lipophilicity, potentially improving aqueous solubility and reducing off-target promiscuity. Procurement should target the 8-isomer if the project's central pharmacophore tolerates the steric constraints of the 8-position.

Antibacterial Aminoacyl-tRNA Synthetase Inhibitor Development

The compound has been specifically claimed as an intermediate in patents covering N-acyl-diarylsulfonamide inhibitors of bacterial aminoacyl-tRNA synthetase [1]. Therefore, groups pursuing this therapeutic mechanism should prioritize this compound, as it is already validated within that patent space, potentially simplifying freedom-to-operate considerations.

Quote Request

Request a Quote for 8-Bromoisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.